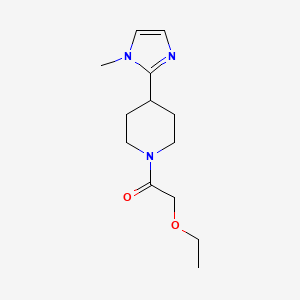

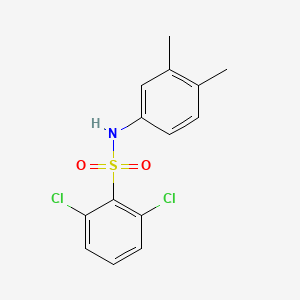

![molecular formula C24H16BrF3N2O2 B5524674 2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)

2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The study of hydrazide compounds, including naphthyl-based acetohydrazides, involves examining their chemical structures, synthesis methods, and the types of reactions they undergo. These compounds are of interest due to their varied applications in fields such as medicinal chemistry and materials science.

Synthesis Analysis

Hydrazide compounds like 2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide are synthesized through condensation reactions. These reactions typically involve the reaction of an acyl chloride with a hydrazine derivative. The synthesis processes can vary based on the desired substituents and the specific naphthyl and phenyl groups involved (Inkaya et al., 2011).

Molecular Structure Analysis

The molecular structure of these hydrazide derivatives is characterized by specific spatial arrangements, such as the dihedral angles between the naphthylene system and the phenyl ring. The molecular geometry can be confirmed through X-ray crystallography, which helps in understanding the three-dimensional orientation and potential reactivity of the compound (Sharma et al., 2022).

Chemical Reactions and Properties

Naphthyl-based acetohydrazides participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes or ketones. These reactions are fundamental for modifying the chemical structure and properties of the hydrazide compounds for different applications (Kadhim & Mekky, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Crystallographic studies provide insights into the lattice structure and intermolecular interactions, which are critical for understanding the compound's stability and solubility (Cheng et al., 2012).

Scientific Research Applications

Anticancer Applications

Research on related naphthalene derivatives has demonstrated promising anticancer properties. For instance, compounds synthesized from naphthalene-based hydrazides and evaluated for their in vitro anticancer activity showed significant activity against breast cancer cell lines, indicating the potential of such compounds in cancer treatment (Salahuddin et al., 2014).

Antimicrobial and Antihypertensive Activities

Another study synthesized and tested thiosemicarbazides, triazoles, and Schiff bases for their antihypertensive α-blocking activity. These compounds, including derivatives similar to the target molecule, exhibited good antihypertensive activity with low toxicity, suggesting their potential in developing new therapeutic agents (B. F. Abdel-Wahab et al., 2008).

Structural and Molecular Studies

Structural characterization and analysis of related hydrazide derivatives reveal the importance of molecular geometry and intermolecular interactions in stabilizing crystal structures, which could influence their biological activities and material properties (E. İnkaya et al., 2011).

Nonlinear Optical Properties

The exploration of nonlinear optical properties in related hydrazones points to their potential application in optical device technologies, such as optical limiters and switches. This suggests that compounds within this family could have significant applications in advanced materials science (K. Naseema et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromonaphthalen-1-yl)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrF3N2O2/c25-21-10-8-15(19-6-1-2-7-20(19)21)13-23(31)30-29-14-18-9-11-22(32-18)16-4-3-5-17(12-16)24(26,27)28/h1-12,14H,13H2,(H,30,31)/b29-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSVSUMREGEJPP-IPPBACCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

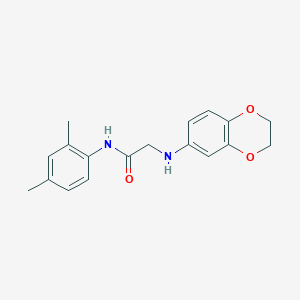

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

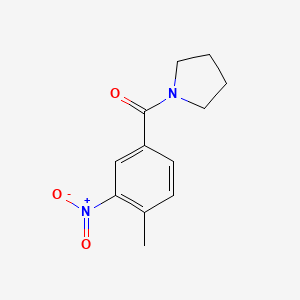

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

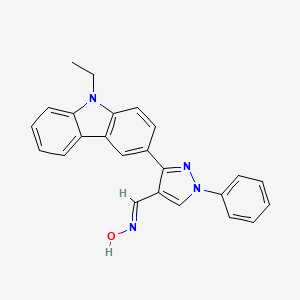

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)